Di-2-Pyridyl Thionocarbonate
Overview
Description
Di-2-Pyridyl Thionocarbonate is a chemical compound with the molecular formula C11H8N2O2S . It is used in the synthesis of 10-des (carbamoyloxy)-10-isothiocyanatoporfiromycin and as a substitute for thiophosgene in the preparation of isothiocyanate .
Chemical Reactions Analysis
Di-2-Pyridyl Thionocarbonate reacts with amines to produce corresponding isothiocyanates at room temperature . It also reacts with N,N′-disubstituted thio-ureas in the presence of 4-dimethylaminopyridine as a catalyst to produce corresponding carbodiimides in high yields .
Physical And Chemical Properties Analysis
Di-2-Pyridyl Thionocarbonate has a density of 1.3±0.1 g/cm3, a boiling point of 358.7±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 58.0±3.0 kJ/mol and a flash point of 170.7±27.3 °C . The compound has a molar refractivity of 62.7±0.3 cm3, a polar surface area of 76 Å2, and a molar volume of 173.3±3.0 cm3 .
Scientific Research Applications
Synthesis of Isothiocyanates and Carbodiimides
DPT is utilized for the preparation of isothiocyanates from amines at room temperature. It's also employed in the synthesis of carbodiimides from N,N′-disubstituted thio-ureas, with 4-dimethylaminopyridine as a catalyst, yielding high product yields. This reactivity is crucial for the creation of various organic compounds with potential applications in medicinal chemistry and material science (Kim & Yi, 1985).
Synthesis of 4H-1,2,4-Triazole-3-Thiols
DPT serves as a thiocarbonyl transfer reagent in the synthesis of 4H-1,2,4-triazole-3-thiols. This method is beneficial for microplate parallel synthesis, producing samples ready for screening and utilizing amines and hydrazides as building blocks. This technique demonstrates the versatility of DPT in synthesizing heterocyclic compounds, which are important in pharmaceutical research (Deprez-Poulain et al., 2007).
High-Nuclearity Silver(I) Sulfido Molecular Clusters
In the field of inorganic chemistry, DPT has been used as a sulfide precursor to assemble high-nuclearity ethynide-stabilized silver(I) sulfido molecular clusters. These clusters are significant for their potential applications in catalysis, electronic materials, and nanotechnology (Chen, Tam, & Mak, 2016).
Aminolysis Studies
DPT is also studied in aminolysis reactions. For example, the aminolysis of benzyl and t-butyl 2-pyridyl thionocarbonates with secondary amines was investigated to understand the effects of non-leaving groups on reactivity and reaction mechanisms. Such studies provide valuable insights into reaction kinetics and mechanisms in organic chemistry (Kim, Lee, & Um, 2013).
Synthesis of Substituted 2-Amino-1,3,4-Thiadiazines
DPT is used in the solid-phase synthesis of substituted 2-amino-1,3,4-thiadiazines. This involves reacting resin-bound isothiocyanate (prepared from immobilized primary amine and DPT) with hydrazine hydrate, followed by reaction with α-bromoketones. The method highlights the utility ofDPT in producing complex organic compounds with potential applications in drug discovery and development (Kilburn, Lau, & Jones, 2002).
Anti-inflammatory Agents
Research has also explored the use of DPT in synthesizing 6-bromo-quinazolinone derivatives, evaluated for their ability to inhibit cyclooxygenase-2 (COX-2). This synthesis route is considered an environmentally friendly alternative to using thiophosgene. The resulting compounds have potential as novel anti-inflammatory agents (Barone et al., 2015).
RAFT Polymerization
In polymer science, DPT has been modified to synthesize pyridyl disulfide-terminated polymers through RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization. This advancement allows for the direct synthesis of thiol-reactive endgroup-functionalized polymers, crucial for developing advanced materials with specific functionalities (Liu et al., 2007).
Carbohydrate Chemistry
DPT is also utilized in carbohydrate chemistry. For example, it has been used to introduce unsaturation into carbohydrate-type molecules by degrading thionocarbonates derived from vicinal diols in alditols and aldopyranoses. This methodology opens new avenues for modifying carbohydrate structures for various applications (Haines, 1965).
Safety And Hazards
Di-2-Pyridyl Thionocarbonate causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If inhaled, the victim should be moved to fresh air .
properties
IUPAC Name |
dipyridin-2-yloxymethanethione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2S/c16-11(14-9-5-1-3-7-12-9)15-10-6-2-4-8-13-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYOVSVBLHGFMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC(=S)OC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352128 | |
Record name | O,O-Dipyridin-2-yl carbonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di-2-Pyridyl Thionocarbonate | |
CAS RN |
96989-50-3 | |
Record name | O,O-Dipyridin-2-yl carbonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{[(pyridin-2-yloxy)methanethioyl]oxy}pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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